![molecular formula C21H41NO2 B10768088 (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B10768088.png)
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide is a compound with a complex structure that includes a hydroxypropan-2-yl group and an octadec-9-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with (2R)-1-hydroxypropan-2-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the octadec-9-enamide chain can be reduced to form a saturated amide.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, saturated amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the octadec-9-enamide chain can interact with lipid membranes, potentially altering their properties and functions. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-[(2R)-1-hydroxypropan-2-yl]octadecanamide: Similar structure but lacks the double bond in the octadec-9-enamide chain.
(E)-N-[(2R)-1-hydroxypropan-2-yl]hexadec-9-enamide: Similar structure but with a shorter carbon chain.
Uniqueness
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide is unique due to the presence of both the hydroxypropan-2-yl group and the octadec-9-enamide chain with a double bond
Properties
Molecular Formula |
C21H41NO2 |
|---|---|
Molecular Weight |
339.6 g/mol |
IUPAC Name |
(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10+/t20-/m1/s1 |
InChI Key |
IPVYNYWIRWMRHH-CTDFXDFQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@H](C)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10768011.png)
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
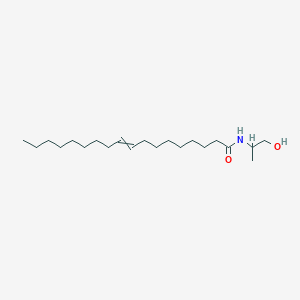
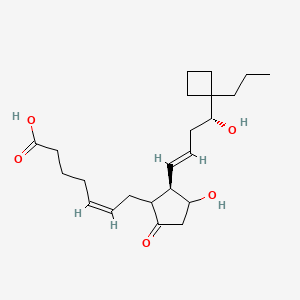
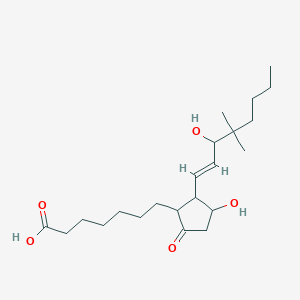
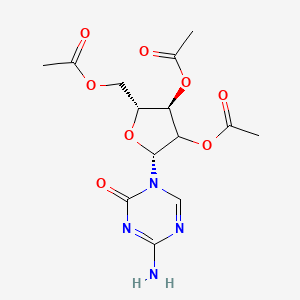
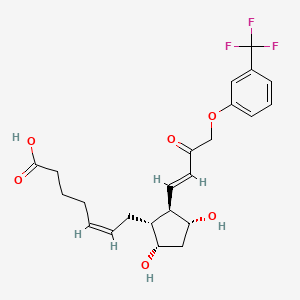
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
![(Z)-7-((1S,2R,3R,5S)-3-((R,E)-3-hydroxyoct-1-enyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)hept-5-enoic acid](/img/structure/B10768055.png)
![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B10768078.png)
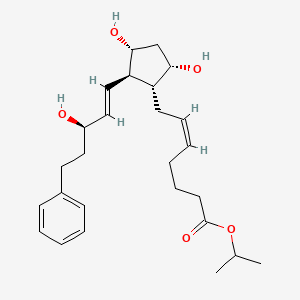
![7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid](/img/structure/B10768090.png)

